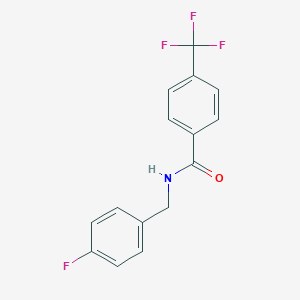![molecular formula C12H12N2OS B263535 N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
N-[2-(2-thienyl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-thienyl)ethyl]nicotinamide, also known as TTNE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. TTNE is a derivative of nicotinamide, a form of vitamin B3 that has been shown to have numerous health benefits. The synthesis method of TTNE involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride.
Mecanismo De Acción
The mechanism of action of N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death. Inhibition of PARP has been shown to induce cell death in cancer cells. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. This compound has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-thienyl)ethyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using the method described above. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for several diseases. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. More research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Direcciones Futuras
There are several future directions for N-[2-(2-thienyl)ethyl]nicotinamide research. One potential direction is to study the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound for therapeutic use. Another potential direction is to study the potential use of this compound in combination with other therapeutic agents. This compound has been shown to have anti-cancer properties, and it may be effective in combination with other anti-cancer agents. Finally, more research is needed to determine the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis method of N-[2-(2-thienyl)ethyl]nicotinamide involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been used in several studies to obtain this compound for scientific research.
Aplicaciones Científicas De Investigación
N-[2-(2-thienyl)ethyl]nicotinamide has been the subject of scientific research due to its potential therapeutic benefits. Several studies have shown that this compound has anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c15-12(10-3-1-6-13-9-10)14-7-5-11-4-2-8-16-11/h1-4,6,8-9H,5,7H2,(H,14,15) |
Clave InChI |
VMWNPRLDFTXJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)

![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)


